molecular formula C9H7FN2O2S B2577344 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 731001-99-3

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B2577344
CAS RN: 731001-99-3
M. Wt: 226.23
InChI Key: GUBJWMWRDXXNGV-UHFFFAOYSA-N
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Description

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (5-FPMO-2-T) is an organic compound that is part of a larger class of compounds known as oxadiazoles. These compounds have been studied for their potential applications in a variety of fields, including medicine, agrochemistry, and materials science. 5-FPMO-2-T is a relatively new compound that has been recently studied for its potential use as a reagent in organic synthesis and as an inhibitor of enzymes related to various diseases.

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study highlighted the corrosion inhibition properties of several 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. These compounds, including analogs of the molecule , were found to provide significant protection against corrosion, indicating their potential application in industrial processes involving mild steel and acidic environments. The formation of a protective layer on the mild steel surface was confirmed by various methods including gravimetric, electrochemical studies, and scanning electron microscopy (SEM), with adsorption characteristics described by the Langmuir adsorption isotherm (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Oxadiazole derivatives have shown promising results in antimicrobial activity studies. For instance, compounds containing the 1,3,4-oxadiazole moiety were synthesized and tested for their antibacterial activity against a range of bacteria, mold, and yeast. These compounds demonstrated significant antimicrobial potential, suggesting their use as templates for developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Antioxidant Properties

The antioxidant capabilities of 1,3,4-oxadiazole derivatives have also been investigated, revealing that these compounds, due to the presence of an –SH group, exhibit significant reducing potential. This is indicative of their ability to scavenge free radicals, suggesting their potential utility as antioxidants in various therapeutic contexts. The radical scavenging and endogenous defence system inducing activities of these compounds, including their interaction with oxidative stress-related protein targets, have been documented, underscoring their potential as novel antioxidants for further investigation (Shehzadi et al., 2018).

Green Chemistry and Environmental Applications

A novel, environmentally friendly synthesis of 1,3,4-oxadiazole-2-thiol derivatives through an ultrasound-assisted reaction has been developed. This approach not only simplifies the synthesis process but also enhances the yield and purity of these compounds. The synthesized derivatives have shown potential as antimicrobial and antioxidant agents, highlighting the versatility and applicability of 1,3,4-oxadiazole derivatives in green chemistry and environmental sustainability (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

properties

IUPAC Name

5-[(2-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBJWMWRDXXNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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